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Introduction

Lactic acid, a seemingly simple organic molecule, has held a central and often controversial
role in the annals of biochemistry. Initially identified as a waste product of cellular metabolism,
its significance has been profoundly re-evaluated over the past two centuries. This technical
guide provides an in-depth exploration of the pivotal discoveries that have shaped our
understanding of lactic acid, from its initial isolation to its contemporary recognition as a key
metabolic fuel and signaling molecule. This document details the historical timeline, key
experimental protocols, quantitative data, and the intricate signaling pathways in which lactic
acid participates.

The Dawn of Discovery: From Sour Milk to Muscle
Fatigue

The story of lactic acid begins in the late 18th century with its initial isolation and continues
through the 19th and early 20th centuries with discoveries that linked it to muscle contraction
and fermentation.

Carl Wilhelm Scheele (1780): The First Isolation

The first milestone in the history of lactic acid was its isolation from sour milk in 1780 by the
Swedish chemist Carl Wilhelm Scheele.[1][2][3][4] He named the impure, brown syrup he
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obtained "Mjolksyra,"” meaning "milk acid."[2]
Experimental Protocol: Scheele's Isolation of Lactic Acid from Sour Milk (Reconstructed)

While Scheele's original detailed protocol is not readily available, a likely reconstruction of his
18th-century methodology would involve the following steps:

e Sourcing: Obtain a significant quantity of sour milk.

o Precipitation of Casein: Add a calcium hydroxide solution (limewater) to the sour milk to
neutralize the lactic acid, forming calcium lactate, and to precipitate the casein protein.

« Filtration: Filter the mixture to remove the precipitated casein and other solids, retaining the
whey containing the dissolved calcium lactate.

o Concentration: Evaporate a large portion of the water from the whey to concentrate the
calcium lactate solution.

o Crystallization: Allow the concentrated solution to cool, promoting the crystallization of
calcium lactate.

 Purification of Calcium Lactate: Redissolve the crude calcium lactate crystals in hot water
and recrystallize to improve purity.

 Liberation of Lactic Acid: Treat the purified calcium lactate with a solution of oxalic acid. This
causes the precipitation of insoluble calcium oxalate, leaving free lactic acid in the solution.

o Final Isolation: Filter out the calcium oxalate precipitate. The resulting solution is an aqueous
solution of lactic acid. Gentle evaporation of the water would yield the impure, syrupy lactic
acid that Scheele described.

Jons Jacob Berzelius (c. 1808): A Link to Muscular
Exertion

Nearly three decades after Scheele's discovery, another Swedish chemist, J6ns Jacob
Berzelius, made a groundbreaking discovery that expanded the relevance of lactic acid beyond
fermented dairy. Around 1808, he found lactic acid in the muscle tissue of hunted stags,
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establishing a crucial link between this organic acid and physical exertion.[1] This was the first
indication that lactic acid was a product of animal metabolism.

Experimental Protocol: Berzelius's Extraction of Lactic Acid from Muscle (Reconstructed)

The precise methods used by Berzelius are not extensively documented, but a plausible
reconstruction based on the chemical knowledge of the era is as follows:

o Sample Preparation: Obtain fresh muscle tissue from an animal that has undergone
significant physical exertion (e.g., a hunted stag).

» Extraction: Mince or grind the muscle tissue and extract it with a solvent, likely hot water or
ethanol, to draw out soluble compounds.

e Protein Removal: Treat the extract with a precipitating agent, such as lead acetate, to
remove proteins and other interfering substances.

« Filtration: Filter the mixture to separate the precipitated solids from the liquid extract
containing lactate.

o Removal of Precipitating Agent: Treat the filtrate with hydrogen sulfide to precipitate the lead
as lead sulfide, which is then removed by filtration.

» Concentration and Isolation: The resulting solution would be concentrated by evaporation.
Berzelius would have then likely used techniques similar to Scheele's, such as forming a
calcium or zinc salt of the acid, to further purify and identify it as lactic acid.

Louis Pasteur (1857): The Microbial Connection

The mid-19th century witnessed a paradigm shift in the understanding of fermentation, largely
due to the pioneering work of French chemist and microbiologist Louis Pasteur. In 1857, while
investigating issues at a local distillery, Pasteur demonstrated that the souring of milk and the
production of lactic acid were the result of the metabolic activity of living microorganisms.[5][6]
[7] He proposed the existence of a "lactic yeast" (now known to be bacteria) responsible for this
transformation, challenging the prevailing belief that fermentation was a purely chemical
process.[5][6]
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Experimental Protocol: Pasteur's Lactic Acid Fermentation Experiment

Pasteur's experiments were elegantly designed to demonstrate the role of microorganisms in
fermentation. A representative protocol is outlined below:

o Preparation of a Sterile Medium: A nutrient-rich broth, such as a sugar solution with yeast
ash and nitrogenous compounds, is prepared and boiled to kill any existing microorganisms.
This sterile broth is placed in a swan-neck flask, which allows air to enter but traps airborne
dust and microbes in its curved neck.

 Inoculation: A small amount of a gray substance observed in successful lactic acid
fermentations is introduced into the sterile broth.

 Incubation: The flask is incubated at a temperature suitable for fermentation.

e Observation: Over time, the clear broth becomes turbid, indicating microbial growth.
Chemical analysis of the broth reveals the conversion of sugar into lactic acid.

» Microscopic Examination: A drop of the fermented broth is examined under a microscope,
revealing the presence of small, globular, or elongated microorganisms, distinct from the
yeast seen in alcoholic fermentation.

o Control: A swan-neck flask containing the same sterile broth but not inoculated serves as a
control. This flask remains clear and does not undergo lactic acid fermentation,
demonstrating that the process is not spontaneous but requires the introduction of the
specific microorganisms.

The Golden Age of Muscle Biochemistry: Meyerhof,
Hill, and the Coris

The early 20th century marked a period of intense investigation into the biochemistry of muscle
contraction, with lactic acid at the forefront of these studies.

Meyerhof and Hill (1922): Energetics of Muscle
Contraction
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Otto Meyerhof and Archibald Hill were awarded the Nobel Prize in Physiology or Medicine in
1922 for their work on the relationship between oxygen consumption, heat production, and
lactic acid metabolism in muscle.[8][9][10][11] Using isolated frog muscle preparations, they
established that glycogen was the precursor to lactic acid and that this process occurred
anaerobically.[8][9] Hill's precise thermoelectric measurements showed that heat was produced
during both the contraction and recovery phases of muscle activity.[11][12][13] Meyerhof's
chemical analyses demonstrated that while some lactic acid was oxidized during recovery, a
significant portion was reconverted to glycogen.[8][9]

Experimental Protocol: Meyerhof and Hill's Frog Muscle Experiments (Generalized)

Meyerhof and Hill employed a combination of physiological, thermal, and biochemical
measurements on isolated frog sartorius muscles.

A. Muscle Preparation and Stimulation:

» Dissection: A frog sartorius muscle is carefully dissected and mounted in a chamber with
electrodes for electrical stimulation.

o Stimulation: The muscle is stimulated with a series of electrical pulses to induce contraction
and fatigue. The stimulation can be performed under aerobic (in the presence of oxygen) or
anaerobic (in an atmosphere of nitrogen) conditions.

B. Hill's Thermoelectric Measurements:

e Apparatus: A highly sensitive thermopile, consisting of multiple thermocouples, is used to
detect minute changes in muscle temperature.[12][13]

» Measurement: The thermopile is placed in close contact with the muscle. The temperature
changes during and after muscle contraction are recorded using a sensitive galvanometer.

o Data Analysis: The heat produced during the initial contraction phase (anaerobic) and the
subsequent recovery phase (aerobic) are quantified.

C. Meyerhof's Biochemical Analysis:
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» Sample Collection: At various stages (rest, after stimulation, during recovery), the muscle is
rapidly frozen in liquid air to halt metabolic processes.

o Lactic Acid Quantification: The frozen muscle is ground and extracted. The lactic acid
content of the extract is determined using a chemical method, such as titration or a
colorimetric assay. Early methods involved the oxidation of lactic acid to acetaldehyde, which
could then be quantified.

o Glycogen Measurement: The glycogen content of the muscle is also measured to establish
its relationship with lactic acid formation.

Carl and Gerty Cori (1929): The Cori Cycle

In 1929, Carl and Gerty Cori elucidated the metabolic pathway that connects lactic acid
production in the muscle with glucose synthesis in the liver, a process that became known as
the Cori cycle.[14][15][16][17] Their work demonstrated that lactate was not simply a waste
product but a crucial part of a metabolic loop that recycles a key energy substrate.[14][15][16]
For this and their broader work on carbohydrate metabolism, they were awarded the Nobel
Prize in Physiology or Medicine in 1947.[14][16][17]

Experimental Workflow: Elucidation of the Cori Cycle

The Coris' research involved a series of in vivo experiments using animal models, likely rats, to
trace the fate of glucose and lactate.
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Experimental logic for the Cori cycle.

A Paradigm Shift: Lactate as a Fuel and Signaling
Molecule

For much of the 20th century, lactic acid was viewed as a metabolic dead-end and the primary
cause of muscle fatigue. However, beginning in the 1980s, a nhew understanding of lactate's
role began to emerge.

The Lactate Shuttle Hypothesis

Proposed by George Brooks in the 1980s, the lactate shuttle hypothesis revolutionized the
perception of lactate.[18] This concept posits that lactate is continuously produced and utilized
in various cells and tissues under both aerobic and anaerobic conditions.[18] Lactate produced
in one cell can be transported to another to be used as an oxidative fuel or as a gluconeogenic
precursor.[18] This includes both cell-to-cell shuttles (e.g., from glycolytic muscle fibers to
oxidative muscle fibers or the heart) and intracellular shuttles (e.g., from the cytosol to the
mitochondria).[18][19][20][21]
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Cell-to-cell and intracellular lactate shuttles.
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Lactate as a Signhaling Molecule

In recent years, lactate has been recognized as a signaling molecule, or "lactormone,"” that can
influence a variety of cellular processes.[21] It can exert its effects through various
mechanisms, including binding to the G protein-coupled receptor GPR81 (also known as
HCARL1), which is expressed in adipocytes, immune cells, and some cancer cells.[22][23][24]
[25][26] Activation of GPR8L1 by lactate can lead to the inhibition of lipolysis, modulation of
immune responses, and other signaling cascades.[22][23][26]
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Simplified GPR81 signaling pathway.

Quantitative Data on Lactic Acid

The concentration of lactic acid in various tissues and fluids is a critical indicator of metabolic
state. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Lactic Acid Isomers
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DL-Lactic Acid

Property L-Lactic Acid D-Lactic Acid .
(Racemic)
Molar Mass 90.08 g/mol [27] 90.08 g/mol [27] 90.08 g/mol [27]
Melting Point 53 °C 53 °C 16.8 °CJ[6]
N , 122 °C at 15 122 °C at 15 122 °C at 15
Boiling Point
mmHg[27] mmHg[27] mmHg[27]
pKa 3.86[27] 3.86[27] 3.86[27]
Solubility in Water Miscible[27] Miscible[27] Miscible[27]
) ) o Major isomer in Produced by some Mixture of both
Biological Significance ) )
humans[19][28] bacteria[19][28] isomers[27]

Table 2: Lactate Concentrations in Human Tissues and Blood

Muscle Lactate (mmol/kg

Condition Blood Lactate (mmol/L)
dry wt)
Resting 1-2[27] ~4-5
Moderate Exercise 4-8 15-25
Intense Exercise >15-25 >25
Post-exercise Recovery Gradual return to resting levels  Gradual return to resting levels
Conclusion

The journey of lactic acid in biochemistry is a compelling narrative of scientific discovery and
evolving paradigms. From its humble origins as an isolate from sour milk, it has transitioned
from being vilified as a waste product and the cause of muscle fatigue to being celebrated as a
vital metabolic fuel and a sophisticated signaling molecule. The pioneering work of Scheele,
Berzelius, Pasteur, Meyerhof, Hill, and the Coris laid the foundation for our current
understanding. Modern research continues to unveil the intricate roles of lactate in physiology
and pathophysiology, opening new avenues for therapeutic interventions in a range of
conditions, from metabolic disorders to cancer. This technical guide serves as a testament to
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the dynamic nature of scientific inquiry and the enduring importance of this remarkable
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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